molecular formula C24H17ClN2O5S2 B11621676 (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11621676
M. Wt: 513.0 g/mol
InChI Key: JYHISVYVNUAGIJ-LPYMAVHISA-N
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Description

(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, chlorophenyl, methoxyphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde in the presence of a thiazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography. The choice of reagents, solvents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups and a thiazolidinone core

Properties

Molecular Formula

C24H17ClN2O5S2

Molecular Weight

513.0 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17ClN2O5S2/c1-31-21-12-16(4-11-20(21)32-14-15-2-7-19(8-3-15)27(29)30)13-22-23(28)26(24(33)34-22)18-9-5-17(25)6-10-18/h2-13H,14H2,1H3/b22-13+

InChI Key

JYHISVYVNUAGIJ-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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